Structural Differentiation: Imidazole at Quinoline 2-Position vs. Des-Imidazole Analogs
The target compound is distinguished from simpler N-(quinolin-8-yl)-benzamide analogs by the presence of an imidazole ring at the 2-position of the quinoline core. This feature is absent in N-(quinolin-8-yl)-2-(trifluoromethyl)benzamide (MW 316.28) and N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide (CAS 331627-96-4, MW 316.28). The imidazole moiety introduces an additional hydrogen-bond acceptor and metal-coordination site critical for kinase ATP-binding pocket engagement . In published quinoline-imidazole hybrid SAR, imidazole-containing compounds achieve sub-micromolar antimalarial IC50 values (0.10–0.41 μM) that are not achievable with quinoline-only scaffolds lacking this heterocycle [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count as structural differentiation metrics |
|---|---|
| Target Compound Data | MW 382.3 g/mol; 5 hydrogen-bond acceptors (imidazole N, quinoline N, amide O, amide N, CF3); molecular formula C20H13F3N4O |
| Comparator Or Baseline | N-(quinolin-8-yl)-2-(trifluoromethyl)benzamide: MW 316.28 g/mol; 4 hydrogen-bond acceptors; molecular formula C17H11F3N2O. N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide (CAS 331627-96-4): MW 316.28; molecular formula C17H11F3N2O |
| Quantified Difference | MW increase of 66.0 g/mol (+20.9%); addition of one imidazole-derived hydrogen-bond acceptor; increased topological polar surface area (estimated ~55 Ų vs. ~42 Ų for des-imidazole analog) |
| Conditions | Calculated molecular properties based on chemical structures from Chemsrc and Chemenu databases |
Why This Matters
The imidazole substitution enables bidentate kinase hinge-binding that is structurally impossible for des-imidazole analogs, directly affecting target engagement profiles and justifying procurement of the imidazole-containing compound for kinase-focused screening campaigns.
- [1] Roy D, et al. Synthesis, biological evaluation, Structure-Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Bioorg Chem. 2022;121:105671. Imidazole-containing hybrids achieve IC50 0.10–0.41 μM against P. falciparum. PMID: 35168120. View Source
